ACAT Inhibitory Potency: Head-to-Head Comparison with the 4-Fluorophenyl Analog
In a standardized rabbit liver microsomal ACAT assay, 2-(4-chlorophenyl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]acetamide exhibited an IC50 of 0.045 µM, whereas its closest structural analog—the 4-fluorophenyl derivative (2-(4-fluorophenyl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]acetamide)—showed an IC50 of 0.12 µM under identical conditions. [1] This 2.7-fold improvement in potency is directly attributable to the enhanced hydrophobic interaction and optimal van der Waals contact provided by the para-chloro substituent within the enzyme’s hydrophobic pocket. [2]
| Evidence Dimension | ACAT inhibition (IC50) |
|---|---|
| Target Compound Data | 0.045 µM |
| Comparator Or Baseline | 4-Fluorophenyl analog: 0.12 µM |
| Quantified Difference | 2.7-fold more potent |
| Conditions | Rabbit liver microsomes, [14C]oleoyl-CoA substrate, pH 7.4, 37°C |
Why This Matters
The 2.7-fold potency gain translates to a lower effective dose in cellular and in vivo models, reducing off-target risk and compound consumption in high-throughput screening campaigns.
- [1] Heterocyclic Amides: Inhibitors of Acyl-CoA:Cholesterol O-Acyl Transferase with Hypocholesterolemic Activity in Several Species and Antiatherosclerotic Activity in the Rabbit. J. Med. Chem. 1994, 37, 13, 2017–2025. View Source
- [2] Isoxazolyl-substituted alkyl amide ACAT inhibitors. US Patent 5,366,987, Example 12 and Table 1. View Source
